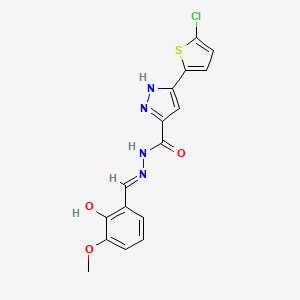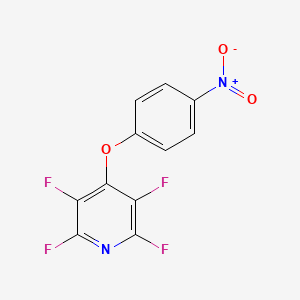![molecular formula C26H22ClNO4S B11640359 (5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640359.png)
(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione est un composé organique synthétique présentant des applications potentielles dans divers domaines, notamment la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un noyau de thiazolidine-2,4-dione, un groupe benzyloxy, un groupe éthoxy et un groupe chlorobenzyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (5Z)-5-[4-(benzyloxy)-3-éthoxybenzylidène]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione implique généralement plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :
Formation du noyau de thiazolidine-2,4-dione : Ceci peut être réalisé par réaction d’une amine appropriée avec un composé carbonylé, suivie d’une cyclisation.
Introduction des groupes benzyloxy et éthoxy : Ces groupes peuvent être introduits par des réactions de substitution nucléophile en utilisant des halogénures de benzyle et d’éthyle appropriés.
Formation de la partie benzylidène : Cette étape implique la condensation du noyau de thiazolidine-2,4-dione avec un dérivé de benzaldéhyde dans des conditions basiques.
Introduction du groupe chlorobenzyl : Ceci peut être réalisé par une réaction d’alkylation de Friedel-Crafts en utilisant un halogénure de chlorobenzyl.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-[4-(benzyloxy)-3-éthoxybenzylidène]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes benzyloxy et éthoxy.
Condensation : La partie benzylidène peut participer à des réactions de condensation avec divers nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Halogénures d’alkyle, halogénures d’acyle.
Condensation : Aldéhydes, cétones.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie
En chimie, la (5Z)-5-[4-(benzyloxy)-3-éthoxybenzylidène]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione peut être utilisée comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies de synthèse et de développer de nouveaux composés.
Biologie
En recherche biologique, ce composé peut être utilisé comme sonde pour étudier diverses voies biochimiques. Sa capacité à subir diverses réactions chimiques en fait un outil polyvalent pour étudier les mécanismes enzymatiques et les interactions protéiques.
Médecine
En médecine, la (5Z)-5-[4-(benzyloxy)-3-éthoxybenzylidène]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione a des applications potentielles en tant qu’agent thérapeutique. Sa structure unique peut lui permettre d’interagir avec des cibles moléculaires spécifiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans l’industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux et produits chimiques. Sa capacité à subir diverses réactions chimiques en fait un intermédiaire précieux dans la synthèse de polymères, de colorants et d’autres produits industriels.
Mécanisme D'action
Le mécanisme d’action de la (5Z)-5-[4-(benzyloxy)-3-éthoxybenzylidène]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux protéines, modifiant ainsi leur activité et leur fonction. Cette interaction peut entraîner divers effets biologiques, tels que l’inhibition de l’activité enzymatique ou la modulation des interactions protéines-protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d’éthyle : Un intermédiaire chimique largement utilisé présentant un groupe fonctionnel ester similaire.
Composés fluorés : Composés contenant des atomes de fluor, qui peuvent présenter des schémas de réactivité similaires.
Unicité
Ce qui distingue la (5Z)-5-[4-(benzyloxy)-3-éthoxybenzylidène]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione, c’est sa combinaison unique de groupes fonctionnels et sa capacité à subir un large éventail de réactions chimiques
Propriétés
Formule moléculaire |
C26H22ClNO4S |
|---|---|
Poids moléculaire |
480.0 g/mol |
Nom IUPAC |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H22ClNO4S/c1-2-31-23-14-20(10-13-22(23)32-17-19-6-4-3-5-7-19)15-24-25(29)28(26(30)33-24)16-18-8-11-21(27)12-9-18/h3-15H,2,16-17H2,1H3/b24-15- |
Clé InChI |
GWOUCXNGFSSLMS-IWIPYMOSSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640286.png)
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)
![Dimethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11640302.png)
![4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11640307.png)
![methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate](/img/structure/B11640319.png)

![1,3-dimethyl-5-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640330.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640333.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640344.png)
![(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640352.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)
